Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl-
Description
Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)dimethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)dimethylsilyl]oxy]propoxy]-2-methylenecyclohexylidene]ethyl]diphenyl- (CAS: 1254276-84-0) is a highly functionalized organophosphorus compound characterized by:
- Molecular Formula: C₅₂H₇₅O₅PSi₃
- Molecular Weight: 895.38 g/mol
- Key Features: Three tert-butyldimethylsilyl (TBDMS) ether groups, providing steric bulk and enhancing solubility in organic solvents . A propoxy bridge substituted with a TBDMS group, contributing to structural rigidity.
This compound is primarily utilized as an intermediate in the synthesis of vitamin D₃ derivatives and other steroidal pharmaceuticals, where its silyl ethers act as protective groups for hydroxyl functionalities during multi-step syntheses .
Properties
Molecular Formula |
C42H71O5PSi3 |
|---|---|
Molecular Weight |
771.2 g/mol |
IUPAC Name |
3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3/b34-28-/t37-,38-,39-/m1/s1 |
InChI Key |
DCCWLTTWSBJXFK-WKJGISSOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCCO[C@@H]1[C@@H](C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is distinguished from analogous phosphine oxides by its number of TBDMS groups , substituent positioning , and molecular complexity . Below is a comparative analysis:
Key Findings :
Solubility and Reactivity: The three TBDMS groups in the target compound significantly enhance its solubility in non-polar solvents compared to derivatives with fewer silyl ethers (e.g., CAS 496046-06-1) . The propoxy-TBDMS bridge introduces steric hindrance, slowing reaction kinetics in nucleophilic substitutions but stabilizing intermediates in multi-step syntheses .
Thermal Stability :
- Phosphine oxides with bulky silyl groups (e.g., TBDMS) exhibit higher thermal stability (decomposition >250°C) than simpler arylphosphine oxides like bis(3,5-dimethylphenyl)phosphine oxide (CAS 187344-92-9), which degrade at ~180°C .
Electronic Effects: The methylenecyclohexylidene core in the target compound lowers the LUMO energy compared to non-conjugated analogs (e.g., CAS 139356-39-1), facilitating electron injection in optoelectronic applications .
Catalytic Utility: Unlike triphenylphosphine oxide (homogeneous catalyst), the target compound’s size and hydrophobicity make it suitable for immobilization on carbon nanotubes in heterogeneous catalysis, though its complex structure may reduce recyclability .
Material Science :
- Phosphine oxides with multiple silyl ethers (e.g., the target compound) improve the glass transition temperatures (Tg) of polymers by 20–30°C compared to non-silylated analogs, enhancing their fire-retardant properties .
Optoelectronics :
- Derivatives with diphenylphosphine oxide units (e.g., CAS 187344-92-9) achieve triplet energies of ~2.67 eV when blended with TCTA, making them viable hosts for sky-blue phosphorescent OLEDs .
Q & A
Q. How to align research on this compound with broader theoretical frameworks in organophosphorus chemistry?
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